Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 478968-45-5 . It has a molecular weight of 198.18 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazoles in general are synthesized through a variety of methods . For instance, 1-Phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester was synthesized by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H- pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H10N2O4/c1-3-14-8(13)6-4-10(5(2)11)9-7(6)12/h4H,3H2,1-2H3,(H,9,12)
. The InChI key is WKNBDPJTYUZMKD-UHFFFAOYSA-N
.
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 198.18 .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. One significant application is in the synthesis of Darolutamide, a potential blockbuster drug substance. This process utilizes ethyl glycinate hydrochloride as the starting material and involves the generation and use of ethyl diazoacetate, a toxic and explosive intermediate. This synthesis method offers both batchwise and continuous-flow variants, providing flexibility in the production process (Szilágyi et al., 2022).
Synthesis of Pyrazole Derivatives
This compound is also used in the synthesis of various pyrazole derivatives. These derivatives are important intermediates for new insecticides. For example, the synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves multiple steps including cyclization and hydrolysis, and has been found suitable for industrial production (Sun Xiao-qiang, 2007).
N-acetylated Derivatives
Research on the N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate has been conducted, where ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to produce various products. These compounds were studied using different spectroscopic methods like HPLC, X-ray, FT-IR, NMR, and MS, indicating a range of applications in organic and medicinal chemistry (Kusakiewicz-Dawid et al., 2007).
Pesticide Synthesis
It is also an important intermediate in the synthesis of pesticides like chlorantraniliprole. An expedient route for the synthesis of this compound using 2,3-dichloropyridine as a starting material has been developed, demonstrating its significance in the agricultural sector (Yeming Ju, 2014).
Regioselective Synthesis
This compound is used in the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, a process that significantly reduces reaction times. This synthesis has applications in the development of various compounds with potential pharmaceutical uses (Machado et al., 2011).
Biological Evaluation
This compound derivatives have been synthesized and evaluated for their effects on A549 cell growth. Certain derivatives showed the ability to suppress lung cancer cell growth, highlighting its relevance in cancer research (Fang Wei et al., 2006).
Antioxidant Properties
The antioxidant properties of novel pyrazole derivatives like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate have been studied, offering insights into the potential health benefits and applications of these compounds (S. Naveen et al., 2021).
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making pyrazole derivatives valuable for developing new therapeutic agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target . These interactions can lead to changes in the target’s function, which can have therapeutic effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific structure and the nature of their targets . These effects can lead to changes in cellular processes, which can have therapeutic effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic effects
Result of Action
Pyrazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets and its effects on biochemical pathways .
Action Environment
Environmental factors can significantly impact the action of a compound, including its interaction with targets, its effects on biochemical pathways, and its pharmacokinetic properties
Biochemical Analysis
Biochemical Properties
Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway. The compound acts as an inhibitor of this enzyme, thereby affecting the synthesis of pyrimidine nucleotides . Additionally, it interacts with other biomolecules such as hydrazines and malonyl chloride, which are involved in its synthesis and further biochemical transformations .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by inhibiting specific transcription factors, leading to altered cellular metabolism . In cancer cells, it has shown potential in reducing cell viability and inducing apoptosis, making it a candidate for anticancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thus reducing pyrimidine nucleotide synthesis . This inhibition leads to a cascade of effects on cellular metabolism and gene expression. Additionally, the compound can undergo tautomerism, which influences its reactivity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells . These effects are consistent over time, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown minimal toxicity and significant biochemical activity, particularly in inhibiting dihydroorotate dehydrogenase . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to bind to serum albumin, which aids in its distribution throughout the body . Additionally, it can be transported across cell membranes via passive diffusion and active transport mechanisms . These processes ensure its effective localization and accumulation in target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily in the cytoplasm and mitochondria . The compound’s activity is influenced by its localization, as it can interact with mitochondrial enzymes and affect cellular respiration. Post-translational modifications, such as phosphorylation, can also direct the compound to specific cellular compartments, enhancing its biochemical activity .
Properties
IUPAC Name |
ethyl 2-acetyl-5-oxo-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(13)6-4-10(5(2)11)9-7(6)12/h4H,3H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNBDPJTYUZMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(NC1=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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